5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1-ethyl-3-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-14-10-5-4-8(13)6-9(10)7(2)11(14)12(15)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWIXSQOFSBRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents can be introduced through subsequent reactions, such as halogenation, alkylation, and carboxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogenating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the indole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid against various cancer cell lines. The compound has been shown to inhibit the growth of cells associated with pancreatic, breast, colon, and lung cancers.
Key Findings:
- Cell Viability Assays: In a study assessing the compound's effects on cancer cell lines, it demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM across different cell types. Notably, one derivative exhibited a GI50 value of 29 nM, outperforming erlotinib, a standard treatment for non-small cell lung cancer (NSCLC) .
| Cancer Cell Line | GI50 Value (nM) | Comparison Compound | GI50 Value (nM) |
|---|---|---|---|
| Panc-1 | 29 | Erlotinib | 33 |
| MCF-7 | 33 | Erlotinib | 33 |
| HT-29 | 42 | Erlotinib | 33 |
| A-549 | 42 | Erlotinib | 33 |
Cannabinoid Receptor Modulation
In addition to its anticancer properties, this compound has been investigated for its interactions with cannabinoid receptors CB1 and CB2. Research indicates that it may act as an antagonist at these receptors, which are involved in various physiological processes including pain modulation and appetite regulation.
Biological Activity:
- In vitro assays showed that the compound inhibited the activation of CB1 and CB2 receptors at concentrations above 10 µM. The IC50 values were determined through fluorescence assays measuring calcium influx in receptor-expressing cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures.
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.
Case Studies
Several case studies have documented the efficacy of related indole derivatives in clinical settings. For instance, a comparative analysis demonstrated that compounds similar to this compound exhibited IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines, reinforcing the therapeutic potential of indole-based compounds .
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Indole-2-carboxylic Acid Derivatives
Table 2: Physicochemical Properties
Key Findings from Comparative Studies
Substituent Effects on Reactivity :
- The ethyl group at the 1-position in the target compound increases steric hindrance compared to methyl-substituted analogs (e.g., 5-chloro-3-methyl-1H-indole-2-carboxylic acid), slowing nucleophilic attack at the indole nitrogen .
- Chlorine at the 5-position enhances halogen bonding in crystal structures, as observed in 5-chloro-1H-indole-3-carboxylic acid derivatives .
Synthetic Pathways :
- The target compound is synthesized via hydrolysis of ethyl esters (e.g., ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate) under basic conditions, a method shared with analogs like 5-chloro-3-methyl-1H-indole-2-carboxylic acid .
- Acylation at the 3-position (e.g., using acetyl chloride) is more efficient in methyl-substituted derivatives than ethyl-substituted ones due to reduced steric effects .
Biological Activity :
- Carboxamide derivatives of the target compound (e.g., 5-chloro-3-ethyl-1H-indole-2-carboxylic acid amides) show superior binding to allosteric sites compared to dimethyl-substituted analogs, attributed to the ethyl group’s optimal bulk .
- Nitro-substituted analogs (e.g., 5-chloro-7-nitro-1H-indole-2-carboxylic acid) exhibit higher reactivity but lower metabolic stability .
Biological Activity
5-Chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Chloro group at the 5-position
- Ethyl group at the 1-position
- Methyl group at the 3-position
- Carboxylic acid group at the 2-position
These structural features contribute to its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Investigations into its antiproliferative effects reveal significant activity against cancer cell lines, particularly those with mutant EGFR/BRAF pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | Effective against MRSA with MIC < 1 μg/mL |
| Anticancer | A549 (lung cancer), MCF-7 (breast cancer) | GI50 values ranging from 29 nM to 78 nM |
| Inhibition Mechanism | EGFR/BRAF pathways | Compounds showed IC50 values around 33 nM |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. For instance:
- Anticancer Mechanism : The compound inhibits mutant EGFR/BRAF pathways, leading to reduced cell proliferation in cancer models. Studies have demonstrated that certain derivatives outperform traditional chemotherapeutics like erlotinib in inhibiting cancer cell growth .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Antiproliferative Studies : A series of derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Notably, one derivative exhibited a GI50 value of 29 nM against pancreatic cancer cells, outperforming established treatments .
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was recorded as low as 1 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial infections .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the indole structure significantly impact biological activity. For example, substituents at specific positions on the indole ring enhance potency against cancer cells while maintaining low cytotoxicity in non-cancerous cells .
Q & A
Q. What are the recommended methods for synthesizing 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid and its derivatives?
Methodological Answer: The synthesis typically involves coupling reactions between functionalized indole precursors and carboxylic acid derivatives. For example:
- Step 1: Start with 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (23) as a precursor.
- Step 2: React with amine-containing reagents (e.g., (4-(2-aminoethyl)phenyl)(phenyl)methanone) under coupling conditions (e.g., EDC/HOBt or DCC).
- Step 3: Purify via Combiflash chromatography (0–30% ethyl acetate in hexane) and trituration with acetone/diethyl ether to isolate the product .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy: Analyze and NMR shifts to confirm substituent positions. For instance, a singlet at δ 7.57 ppm () corresponds to the indole C7 proton, while carbonyl carbons appear at δ 162–196 ppm () .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 431.1530 for a derivative) .
- Elemental Analysis: Confirm purity by comparing calculated vs. experimental C/H/N percentages (e.g., 72.47% C, 5.38% H, 6.50% N) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing substituents to the indole core?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of indole intermediates.
- Catalysts: Employ Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for boron-containing derivatives) .
- Temperature Control: Reflux in acetic acid (3–5 h) ensures efficient cyclization for fused-ring derivatives .
- Purification: Optimize Combiflash gradients (e.g., 0–30% ethyl acetate) to resolve structurally similar byproducts .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Comparative Analysis: Cross-reference NMR shifts with structurally analogous compounds (e.g., 5-chloroindole-2-carboxylate derivatives show characteristic C2 carbonyl signals at δ 162–170 ppm) .
- Computational Validation: Use density functional theory (DFT) to predict chemical shifts and compare with experimental data.
- X-ray Crystallography: Resolve ambiguities by determining crystal structures (e.g., hydrazone derivatives validated via single-crystal X-ray) .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal Stability: Store at –20°C to prevent decomposition; avoid prolonged exposure to >40°C.
- Light Sensitivity: Protect from UV light to minimize photodegradation (common in halogenated indoles).
- Moisture Control: Use desiccants in storage containers, as carboxylic acids may hydrolyze in humid environments .
Toxicological and Safety Questions
Q. What is known about the compound’s toxicological profile?
Methodological Answer:
- Acute Toxicity: Limited data available, but indole derivatives generally require handling with nitrile gloves and fume hoods.
- Carcinogenicity: No IARC/OSHA/NTP classification exists for this compound, though structurally related hydrazones may require mutagenicity testing .
- Exposure Control: Use P95/P100 respirators and ABEK-P2 filters if aerosolized during synthesis .
Application-Oriented Questions
Q. What are potential research applications in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: The indole scaffold is a privileged structure for kinase inhibitors (e.g., bisindolylmaleimide derivatives target PKC isoforms) .
- Antimicrobial Agents: Functionalize the C2 carboxylate with photoactivatable groups (e.g., benzophenone) for covalent binding studies .
- Structure-Activity Relationships (SAR): Modify the ethyl/methyl substituents to explore steric effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
